1-Butyl-2,3-dimethylimidazolium bromide

Descripción general

Descripción

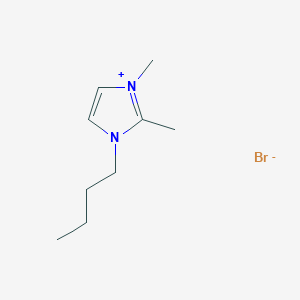

1-Butyl-2,3-dimethylimidazolium bromide, also known as (bdmim)Br, is a compound that can be conveniently prepared by the reaction of 1,2-dimethylimidazole and the corresponding 1-halobutane . It has been used in various applications such as a solvent for the preparation of 1,2,4,5-substituted imidazoles .

Synthesis Analysis

The synthesis of 1-Butyl-2,3-dimethylimidazolium bromide involves the reaction of 1,2-dimethylimidazole and the corresponding 1-halobutane . This process is convenient and results in the formation of the desired compound .Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system, with the lattices of the salts built up of 1-butyl-2,3-dimethylimidazolium cations and halide anions. The cations form a double layer with the imidazolium rings stacked together due to π interactions. The Br− anions lie approximately in the plane of the imidazolium ring .Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium bromide has been found to undergo gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors . It has also been used as a solvent for the preparation of 1,2,4,5-substituted imidazoles .Physical And Chemical Properties Analysis

The density, viscosity, refractive index, heat capacity, heat of dilution, ionic conductivity, and electrochemical stability of 1-Butyl-2,3-dimethylimidazolium bromide were measured at room temperature or over a temperature range of 293.2 to 323.2 K .Aplicaciones Científicas De Investigación

Catalysis

1-Butyl-2,3-dimethylimidazolium bromide: is utilized in catalysis due to its ability to facilitate a variety of organic synthesis reactions . Its ionic nature and solubility in different media make it an excellent catalyst for hydrogenation reactions, esterification, and decarbonylation processes.

Solvent Applications

This compound serves as an effective solvent, particularly in reactions requiring polar environments . Its solvation properties are beneficial for dissolving reactants in processes like electrochemical synthesis and analytical chemistry.

Electrochemistry

In electrochemical applications, 1-Butyl-2,3-dimethylimidazolium bromide is used as an electrolyte due to its high ionic conductivity and stability . It’s instrumental in kinetic electrochemical reaction systems, including electrochemical synthesis and analysis.

Polymer Electrolytes

The compound finds use in polymer electrolytes, acting as a solid plasticizer within polyethylene oxide (PEO)-based polymer electrolytes for lithium metal batteries . It enhances ionic conductivity and contributes to the flame retardancy of the electrolytes.

Biomass Processing

1-Butyl-2,3-dimethylimidazolium bromide: plays a role in the deconstruction of biomass for biofuel production. It’s particularly effective in breaking down cellulose and hemicellulose in plant materials, making it easier to convert them into liquid fuels .

Pharmaceuticals

While specific applications in pharmaceuticals are not directly cited, the structural and solvation properties of 1-Butyl-2,3-dimethylimidazolium bromide suggest potential uses in drug formulation and as a medium for pharmaceutical reactions .

Nanotechnology

The compound’s ability to form stable structures with various anions can be exploited in the synthesis of nanomaterials. Its use in creating monolithic structures and as a template for the formation of nano-sized particles is a potential area of application .

Green Chemistry

1-Butyl-2,3-dimethylimidazolium bromide: aligns with the principles of green chemistry as a recyclable and environmentally friendly reaction medium. It’s used to enhance reaction rates and as a green solvent in various synthetic applications .

Mecanismo De Acción

Target of Action

1-Butyl-2,3-dimethylimidazolium bromide, also known as BMI-Br, is an ionic liquid . It primarily targets organic synthesis reactions, polar reaction systems, and kinetic electrochemical reaction systems .

Mode of Action

BMI-Br interacts with its targets through its unique ionic structure. The lattices of the salts are built up of 1-butyl-2,3-dimethylimidazolium cations and halide anions . The cations form a double layer with the imidazolium rings stacked together due to π interactions . The Br− anions lie approximately in the plane of the imidazolium ring .

Biochemical Pathways

It is known that bmi-br can be used in various organic synthesis reactions, such as hydrogenation reactions, esterification reactions, and decarboxylation reactions .

Pharmacokinetics

It is known that bmi-br has low solubility in water but good solubility in organic solvents such as alcohols, ethers, and aromatic hydrocarbons . This suggests that its bioavailability could be influenced by these factors.

Result of Action

The molecular and cellular effects of BMI-Br’s action depend on its application. In organic synthesis reactions, it can facilitate the reaction process . In polar reaction systems, it can act as an organic solvent . In kinetic electrochemical reaction systems, it can serve as an electrolyte .

Safety and Hazards

Direcciones Futuras

1-Butyl-2,3-dimethylimidazolium bromide has been used as a solid plasticizer in PEO-Based Polymer Electrolyte for Highly Reliable Lithium Metal Batteries . It has also been used in the synthesis of zeolites for the conversion of carbohydrates to specific platform chemicals . These applications suggest potential future directions for the use of this compound in various fields.

Propiedades

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOIOQCOUFEVEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047931 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-2,3-dimethylimidazolium bromide | |

CAS RN |

475575-45-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)

![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)

![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)

![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)

![N1-[4-(2-aminopyrimidin-4-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B1226146.png)

![5-Amino-3-[[[1-(2-furanylmethyl)-5-oxo-3-pyrrolidinyl]-oxomethoxy]methyl]thiophene-2,4-dicarboxylic acid dimethyl ester](/img/structure/B1226148.png)